molecular formula C10H10N4O B11812352 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide CAS No. 1246553-42-3

1-(4-Aminophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11812352
CAS No.: 1246553-42-3
M. Wt: 202.21 g/mol
InChI Key: HIKOYAGTSULIME-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-imidazole-4-carboxamide is a chemical compound of interest in various research fields. As a derivative of the imidazole-4-carboxamide scaffold, it serves as a key intermediate for synthesizing more complex molecules. Its structure, featuring both an aminophenyl group and a carboxamide functional group, makes it a versatile building block in medicinal chemistry and drug discovery. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All information provided is for research purposes. Researchers are encouraged to consult the scientific literature for detailed studies on this compound's specific properties and applications.

Properties

CAS No.

1246553-42-3

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1-(4-aminophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15)

InChI Key

HIKOYAGTSULIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(N=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Condensation of Diaminomaleonitrile (DAMN) Derivatives with Aromatic Aldehydes

A regioselective approach leverages diaminomaleonitrile (DAMN)-based imines for constructing the imidazole ring. As demonstrated by González et al. , 2-hydroxybenzylidene imines (6a ) react with aromatic aldehydes (11 ) in ethanol under triethylamine catalysis to form 2-aryl-5-cyano-1H-imidazole-4-carboxamides (7 ). Key steps include:

  • Nucleophilic Attack : The imine's nitrogen attacks the aldehyde's carbonyl carbon, forming a cycloadduct intermediate.

  • Regioselective Cyclization : Computational studies confirm that the 2-hydroxyaryl group directs intramolecular hydrogen abstraction, favoring imidazole over pyrazine formation .

  • Isolation : Precipitation in cold methanol yields the product (typical yields: 60–75%).

Adaptation for Target Compound :
Replacing the 2-hydroxyaryl group with a 4-aminophenyl moiety requires pre-functionalized aldehydes. For example, 4-nitrobenzaldehyde could be reduced post-synthesis to introduce the amine group.

Hydrolysis of Hypoxanthine Derivatives

A cost-effective one-step synthesis from hypoxanthine (∼$30/kg) was reported by ACS Organic Process Research & Development . The method involves alkaline hydrolysis under optimized conditions to yield 5-amino-1H-imidazole-4-carboxamide (AIC). While AIC lacks the 4-aminophenyl group, this route highlights scalability (gram-to-kilogram scale) and minimal environmental impact.

Modification Strategy :
Introducing a 4-aminophenyl substituent would require:

  • Friedel-Crafts Alkylation : Attaching the aryl group to hypoxanthine before hydrolysis.

  • Protection/Deprotection : Using tert-butoxycarbonyl (Boc) groups to prevent amine oxidation during hydrolysis.

Multi-Step Synthesis via Intermediate Imidazole-4-carboxylic Acids

PubChem data describes 1-(4-Aminophenyl)-1H-imidazole-4-carboxylic acid as a precursor. Conversion to the carboxamide involves:

  • Activation : Treating the carboxylic acid with thionyl chloride to form the acyl chloride.

  • Amidation : Reacting with ammonia or ammonium hydroxide (yields: 50–65%) .

Optimization Notes :

  • Coupling Reagents : Using HATU or EDCI improves amidation efficiency.

  • Solvent Choice : Dimethylformamide (DMF) enhances solubility but requires post-reaction purification to remove residual solvent.

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

Patents describe iodination and arylation strategies for imidazole cores. For instance:

  • Iodination : Imidazole reacts with iodine and a cosolvent (e.g., DMSO) in water under basic conditions to form 4-iodo-1H-imidazole .

  • Suzuki-Miyaura Coupling : The iodide intermediate couples with 4-aminophenylboronic acid, followed by carboxamide introduction via nitrile hydrolysis.

Advantages :

  • High regioselectivity for the 4-position.

  • Compatible with diverse boronic acids for structural diversification.

Solid-Phase Synthesis for High-Throughput Production

J-STAGE studies outline lithio-imidazole intermediates for modular assembly. Adapting this for the target compound:

  • Resin-Bound Imidazole : Anchor 1-methylimidazole to Merrifield resin.

  • Functionalization :

    • Introduce 4-aminophenyl via Grignard addition.

    • Carboxamide formation via on-resin amidation.

  • Cleavage : Hydrofluoric acid (HF) releases the product (yields: 40–55%).

Challenges :

  • Requires specialized equipment for handling air-sensitive reagents.

  • Scalability limited by resin loading capacity.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost ($/g)Key Advantage
DAMN Condensation 60–75Moderate120–150Regioselective, minimal byproducts
Hypoxanthine Hydrolysis 70–85High30–50Low-cost starting material
Carboxylic Acid Route 50–65Low200–250Straightforward amidation
Cross-Coupling 45–60Moderate300–400Structural versatility
Solid-Phase 40–55Low500–600High-throughput compatible

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Efficacy Data:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)26Induction of apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)0.46Inhibition of estrogen receptor signaling
HCT116 (Colon Cancer)0.03Inhibition of Aurora-A kinase

These results suggest that the compound may induce apoptosis through multiple pathways, including the inhibition of key kinases involved in cancer progression.

Case Studies

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound were tested against a panel of cancer cell lines, revealing potent inhibitory effects on cell proliferation and significant apoptotic activity in A549 cells . The study concluded that structural modifications could enhance bioactivity.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting key inflammatory mediators such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

Anti-inflammatory Efficacy Data:

CompoundIC50 (µM)Reference Drug
1-(4-Aminophenyl)-1H-imidazole-4-carboxamide0.39Diclofenac
1-(4-Aminophenyl)-1H-imidazole-4-carboxamide0.46Indomethacin

These findings indicate that the compound may serve as a less ulcerogenic alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in inflammation and cancer pathways. The results suggest strong binding affinity to:

  • Aurora-A kinase
  • Estrogen receptors

The binding interactions are primarily hydrophobic, supplemented by hydrogen bonds with key amino acids in the active sites, enhancing its potential as a therapeutic agent .

Other Applications

In addition to its anticancer and anti-inflammatory properties, 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide is being explored for:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections through modulation of immune responses.
  • Neuroprotective Effects : Emerging research indicates possible protective effects on neuronal cells, warranting further investigation into its role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Oral Bioavailability

  • The 4-aminophenyl derivative’s amino group may improve solubility and oral absorption compared to halogenated analogs like 1-(4-chlorophenyl) derivatives, which are more lipophilic .
  • A related compound, 1-(1-hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide, demonstrates high oral bioavailability due to optimized substituent geometry .

Binding Affinity and Enzyme Inhibition

  • In docking studies, the reference ligand X77 (binding score: −8.05 kcal/mol) interacts with residues Asn142, Gly143, and Glu166 via hydrogen bonds .
  • Acadesine, while structurally distinct, modulates AMPK pathways rather than directly inhibiting ADA, highlighting functional divergence among imidazole carboxamides .

Stability and Purity

  • Halogenated derivatives (e.g., 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid) achieve high purity (≥99.85%) and stability under standard storage conditions .
  • Sulfate salts of imidazole carboxamides, such as 5-hydroxy-1H-imidazole-4-carboxamide sulfate, demonstrate enhanced crystallinity and reduced hygroscopicity .

Key Research Findings

Non-Nucleoside ADA Inhibition: Imidazole-4-carboxamide derivatives, including the 4-aminophenyl analog, inhibit ADA through competitive binding at the enzyme’s active site, avoiding the metabolic liabilities of nucleoside-based inhibitors .

Substituent-Driven Activity :

  • Electron-donating groups (e.g., −NH₂) enhance solubility and target engagement.
  • Halogen substituents (e.g., −Cl, −Br) increase lipophilicity but may reduce oral bioavailability .

Synthetic Accessibility : Compounds like 1-(4-tert-butylphenyl)-2-cyclohexyl-1H-imidazole-4-carboxamide are synthesized via modular routes, enabling rapid derivatization .

Biological Activity

1-(4-Aminophenyl)-1H-imidazole-4-carboxamide is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring with a carboxamide group and an amino group attached to a phenyl ring. Its chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}N4_{4}O
  • Molecular Weight : 218.21 g/mol

1-(4-Aminophenyl)-1H-imidazole-4-carboxamide exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, affecting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest, particularly in cancer cells, by disrupting microtubule dynamics.

Anticancer Properties

Research indicates that 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide possesses significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50_{50} (µM)
A549 (Lung Cancer)2.5
MDA-MB-231 (Breast Cancer)3.0
HeLa (Cervical Cancer)2.8

These results suggest that the compound may inhibit cell proliferation by inducing apoptosis or necrosis in cancer cells .

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation models, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α15050
IL-620070

These findings indicate that the compound may modulate the inflammatory response, potentially beneficial in treating chronic inflammatory diseases .

Study on Anticancer Activity

A study conducted by Donthiboina et al. (2021) evaluated the anticancer properties of various imidazole derivatives, including 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide. The study highlighted its ability to inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells. The compound exhibited IC50_{50} values ranging from 2.5 to 3.0 µM across multiple cancer cell lines .

Study on Anti-inflammatory Effects

In a separate investigation into anti-inflammatory agents, researchers found that treatment with 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide significantly decreased LPS-induced NF-κB activation in macrophages. This suggests that the compound may interfere with key signaling pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of aryl amines with carboxamide precursors. Optimization includes adjusting reaction temperature, solvent polarity, and catalyst loading. For example, inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) minimize side reactions . Purification via column chromatography or recrystallization (using solvents like ethanol or DCM/hexane mixtures) ensures high yields and purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Prioritize ¹H/¹³C NMR to confirm molecular structure (e.g., aromatic proton signals at δ 7.10 ppm and carboxamide carbonyl at δ 166.1 ppm) . HPLC (C18 column, UV detection at 254 nm) assesses purity (>97%), while mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 229.2) .

Q. What storage conditions ensure compound stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Desiccants (e.g., silica gel) mitigate hygroscopicity, and periodic NMR/HPLC checks monitor stability . Avoid prolonged exposure to DMSO or aqueous buffers at room temperature .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases), guided by NMR-derived conformations . Validate computational results with experimental UV-Vis spectra or cyclic voltammetry .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Standardize assays (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Replicate under controlled conditions (pH 7.4, 37°C) and validate with negative controls .

Q. What functional group modifications optimize structure-activity relationships (SAR)?

  • Methodological Answer : Modify the 4-aminophenyl group (e.g., halogenation for lipophilicity) or imidazole ring (methyl/cyclopropyl substituents to alter steric effects) . Introduce bioisosteres (e.g., triazoles for imidazoles) while retaining carboxamide hydrogen-bonding capacity .

Q. How to develop an HPLC method for quantifying the compound in biological matrices?

  • Methodological Answer : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile gradient) and column temperature (30–40°C). Use protein precipitation (acetonitrile) or SPE for sample cleanup. Validate with spike-recovery tests (85–115% recovery in plasma) .

Q. What strategies mitigate regioisomer formation during synthesis?

  • Methodological Answer : Employ regioselective catalysts (e.g., Pd/Cu for Suzuki couplings) or protecting groups (e.g., Fmoc on the amino group) to direct reaction pathways . Monitor intermediates via TLC and isolate isomers using preparative HPLC .

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